molecular formula C14H12O3 B563777 Resveratrol-13C6 CAS No. 1185247-70-4

Resveratrol-13C6

Cat. No. B563777
M. Wt: 234.201
InChI Key: LUKBXSAWLPMMSZ-OYESDQHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resveratrol-13C6 is the 13C-labeled Resveratrol . Resveratrol is a natural polyphenolic phytoalexin that possesses anti-oxidant, anti-inflammatory, cardioprotective, and anti-cancer properties . It has a wide spectrum of targets including mTOR, JAK, β-amyloid, Adenylyl cyclase, IKKβ, DNA polymerase .


Synthesis Analysis

The synthesis of resveratrol takes place in a single enzymatic step with CoA-esters of cinnamic acid derivatives and three malonyl-CoA units as starting blocks .


Molecular Structure Analysis

In silico prediction and interaction of resveratrol on methyl-CpG binding proteins by molecular docking and MD simulations study . A theoretical exploration of the intermolecular interactions between resveratrol and water: a DFT and AIM analysis .


Chemical Reactions Analysis

Resveratrol enhances the BRCA1 gene expression and the MBD family of proteins bind to the promoter region of the BRCA1 gene .


Physical And Chemical Properties Analysis

Resveratrol-13C6 is for R&D use only. Not for medicinal, household or other use .

Scientific Research Applications

1. Regenerative Medicine and Disease Treatment

Resveratrol, found in grapes and red wine, exhibits regenerative properties such as anti-aging, anti-inflammatory, and antioxidative effects. It shows promise in treating a variety of pathophysiological conditions, including neurodegenerative diseases, cardiovascular disorders, and diabetes (Stokes & Mishra, 2015).

2. Cardiovascular Health

Resveratrol is known for improving cardiovascular health. It possesses antioxidant and anti-inflammatory properties, and its ability to upregulate endothelial NO synthase (eNOS) suggests potential in treating cardiovascular diseases (CVDs) (Bonnefont-Rousselot, 2016).

3. Cancer Therapy

Resveratrol exhibits anti-cancer properties. It can reverse multidrug resistance in cancer cells and sensitize them to standard chemotherapeutic agents. Its effectiveness against various cancers and its role in intracellular molecular targeting make it a potential therapeutic agent in oncology (Ko et al., 2017).

4. Metabolic Health and Obesity

Resveratrol has been linked to metabolic health benefits, including mimicking caloric restriction, improving exercise performance, insulin sensitivity, and having a fat-lowering effect by inhibiting adipogenesis and increasing lipid mobilization (Springer & Moco, 2019).

5. Neuroprotective Effects

It demonstrates neuroprotective effects against β‐amyloid‐induced neurotoxicity in rat hippocampal neurons, involving the protein kinase C pathway. This suggests its potential in treating neurodegenerative conditions like Alzheimer's disease (Han et al., 2004).

6. Epigenetic Regulation

Resveratrol impacts epigenetic mechanisms, influencing DNA methyltransferase (DNMT), histone deacetylase (HDAC), and lysine-specific demethylase-1 (LSD1). This broadens its therapeutic potential in various diseases, including cancer, diabetes, and metabolic disorders (Fernandes et al., 2017).

7. Intervertebral Disc Repair and Regeneration

Resveratrol is a potent mediator of bovine intervertebral disc cartilage homeostasis. Its potential as a biologic treatment to slow the progression of intervertebral disc degeneration highlights its significance in spine health and therapy (Li et al., 2008).

8. Bioavailability and Metabolism in Humans

Although resveratrol is highly absorbed orally, its systemic bioavailability is low due to rapid metabolism, mainly through sulfate and glucuronic acid conjugation. Understanding its bioavailability and metabolism is crucial for therapeutic applications (Walle et al., 2004).

9. Enhancement of Mitochondrial Function

Resveratrol activates AMPK, increases SIRT1 and PGC-1α protein levels, and improves mitochondrial function. This suggests its role in enhancing energy metabolism and physical stamina, relevant for metabolic diseases and aging (Timmers et al., 2011).

10. Production and Industrial Scaling

The bioproduction of 13C-labeled trans-resveratrol in Vitis vinifera cell suspension culture demonstrates the potential for industrial scaling to produce high amounts of non-labeled and 13C-labeled trans-resveratrol (Yue et al., 2011).

Safety And Hazards

Resveratrol is generally considered safe and well-tolerated when taken daily. Some people may experience side effects such as stomach upset, nausea, vomiting, and diarrhea. Resveratrol may cause liver dysfunction in people with non-alcoholic fatty liver disease .

Future Directions

Current meta-analysis could not consistently verify the efficacy of resveratrol in treating nonalcoholic fatty liver disease, but demonstrated the liver-protective effects on nonalcoholic fatty liver disease . The large-sample scale and single region RCTs were further needed to investigate the efficacy .

properties

IUPAC Name

5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3+1,4+1,5+1,6+1,10+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-OYESDQHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676131
Record name 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resveratrol-13C6

CAS RN

1185247-70-4
Record name 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1185247-70-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
12
Citations
C Sergides, M Chirilă, L Silvestro… - Experimental and …, 2016 - spandidos-publications.com
… The internal standard added during extraction (resveratrol-13C6) was obtained from TLC Pharmaceutical Standards, Ltd. (Vaughan, Ontario, Canada) …
Number of citations: 143 www.spandidos-publications.com
JRT Darby, BS Saini, JY Soo, MC Lock… - The Journal of …, 2019 - Wiley Online Library
Key points Substrate restriction during critical developmental windows of gestation programmes offspring for a predisposition towards cardiovascular disease in adult life. This study …
Number of citations: 27 physoc.onlinelibrary.wiley.com
DC Nieman, AM Omar, CD Kay, DM Kasote… - Frontiers in …, 2023 - frontiersin.org
This investigation determined if 4-weeks ingestion of nutrient-dense almonds mitigated post-exercise inflammation and muscle soreness and damage. An acute 90-minute bout of …
Number of citations: 1 www.frontiersin.org
M Sajid, T Fatima, Z Fatima - researchgate.net
… Next, 200μl of Working Internal Standard Solution (50ng/ml resveratrol13C6 in acetonitrile) was added to all other samples using a repeater pipet to precipitate the proteins. All tubes …
Number of citations: 0 www.researchgate.net
JRT Darby, GK Williams, SKS Cho… - Physiological …, 2023 - Wiley Online Library
Babies born growth restricted are at an increased risk of both poor short‐and long‐term outcomes. Current interventions to improve fetal growth are ineffective and do not lower the …
Number of citations: 4 physoc.onlinelibrary.wiley.com
RM Haley, ST Zuckerman, H Dakhlallah… - International journal of …, 2020 - mdpi.com
… dried under nitrogen and then reconstituted with 200 µL of 50% acetonitrile and 50% water containing 10 mM ammonium acetate and 10 ng/mL of internal standard—Resveratrol-13C6. …
Number of citations: 14 www.mdpi.com
L Xie - 2014 - search.proquest.com
Coenzyme Q (ubiquinone or Q) is an essential redox-active, polyisoprenylated benzoquinone lipid essential for electron and proton transport in the mitochondrial respiratory chain. …
Number of citations: 2 search.proquest.com
NP Kalogiouri, VF Samanidou - Current Analytical Chemistry, 2019 - ingentaconnect.com
Background: The sample preparation is the most crucial step in the analytical method development. Taking this into account, it is easily understood why the domain of sample …
Number of citations: 15 www.ingentaconnect.com
F Rey, K Kasahara, R Kerby, TW Cross, J Everhart… - 2023 - researchsquare.com
… Internal standards included L-tyrosine-13C9,15N, resveratrol-13C6, hippuric acid 13C, 13C6 4hydroxybenzoic acid propyl ester, and phlorizin dehydrate (Sigma). Peaks matching …
Number of citations: 6 www.researchsquare.com
JL Everhart, H Schulz, MA Lila, M Ferruzzi, M Iorizzo… - repository.lib.ncsu.edu
… The internal standards used for bioavailability analysis were resveratrol-13C6, L-tyrosine-… point calibration curve ranging from 0 nM to 100 µM, and assignment of resveratrol-13C6 as …
Number of citations: 3 repository.lib.ncsu.edu

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